molecular formula C20H19FN6O3 B2674437 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396878-69-5

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone

Cat. No. B2674437
CAS RN: 1396878-69-5
M. Wt: 410.409
InChI Key: MGMYRYMZIYXOPQ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a class of compounds that have shown good anticonvulsant activity in vivo . It has been synthesized as part of ongoing research for potent anticonvulsant agents .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 5-bromo-benzo dioxole with PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130 °C . Other steps involve reactions with ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, and other reagents under specific conditions .


Chemical Reactions Analysis

The compound has shown excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It also successfully inhibited seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 298.34 . It is a solid substance that should be stored in a dry place at 2-8°C .

Scientific Research Applications

Mechanism of Action

The compound might influence GABA-ergic neurotransmission in the brain, as suggested by its ability to inhibit seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .

Future Directions

The compound displayed a broad spectrum of anticonvulsant activity in several seizure models along with satisfactory antidepressant activity . Therefore, it may be further developed as a potential therapeutic agent for therapy of epileptic disorders . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines . Therefore, this compound could also be developed as a potential antitumor agent .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-fluorophenyl)tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3/c21-15-2-4-16(5-3-15)27-23-19(22-24-27)20(28)26-9-7-25(8-10-26)12-14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMYRYMZIYXOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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